5-Fluoro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione
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Overview
Description
5-Fluoro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their wide range of biological activities and are used in various pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluoro-2-nitroaniline with carbon disulfide in the presence of a base, followed by reduction and cyclization to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or nickel complexes .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
5-Fluoro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the treatment of cancer and other diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The thione group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
1-Methyl-1H-benzo[d]imidazole-2(3H)-thione: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
5-Fluoro-1H-benzo[d]imidazole-2(3H)-thione: Lacks the methyl group, which affects its solubility and reactivity.
5-Fluoro-1-methyl-1H-benzo[d]imidazole:
Uniqueness: The presence of both the fluorine atom and the thione group in 5-Fluoro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione makes it unique compared to its analogs. These functional groups enhance its chemical stability, reactivity, and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7FN2S |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
6-fluoro-3-methyl-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C8H7FN2S/c1-11-7-3-2-5(9)4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) |
InChI Key |
AEXBOJMYOLRYML-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)NC1=S |
Origin of Product |
United States |
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